molecular formula C18H19NO B8287666 5-Benzyloxy-6-isopropyl-1H-indole

5-Benzyloxy-6-isopropyl-1H-indole

Cat. No.: B8287666
M. Wt: 265.3 g/mol
InChI Key: NWBKMZPNDCYTAY-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-isopropyl-1H-indole is a synthetic indole derivative with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to mimic peptide structures and interact with a wide range of biological targets . The specific benzyloxy and isopropyl substitutions on the indole core are designed to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which can significantly influence its binding affinity and metabolic stability. This compound serves as a versatile chemical intermediate for researchers developing novel bioactive molecules. Indole-based compounds are extensively investigated for their diverse therapeutic potential, including as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents . Furthermore, structural analogs, particularly N-benzyl substituted indoles, have demonstrated enhanced biological activity and are explored as inhibitors for enzymes like tyrosinase . The presence of the benzyloxy group also makes it a potential precursor for further synthetic modification, such as deprotection to reveal a phenolic hydroxyl group, a common pharmacophore in drug design. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-phenylmethoxy-6-propan-2-yl-1H-indole

InChI

InChI=1S/C18H19NO/c1-13(2)16-11-17-15(8-9-19-17)10-18(16)20-12-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3

InChI Key

NWBKMZPNDCYTAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Features

Compound Name Position 5 Position 6 Position 2/3 Key Functional Groups
This compound Benzyloxy Isopropyl None (1H-indole) Lipophilic substituents
5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15) Benzyloxy - Carboxylic acid Polar carboxyl group
5-Fluoro-3-(triazole-ethyl)-1H-indole (Compound 5b) Fluoro - Triazole-ethyl Fluorine and triazole motifs

Key Observations:

  • Lipophilicity: The isopropyl group at position 6 in the target compound increases steric bulk and lipophilicity compared to Compound 15, which has a polar carboxylic acid at position 2. This may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
  • In contrast, the 5-fluoro substituent in Compound 5b is electron-withdrawing, which may alter electronic properties and metabolic stability .
  • Synthetic Complexity: Compound 5b, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieved a 42% yield due to multi-step functionalization at position 3 . In contrast, Compound 15 was synthesized via hydrolysis of a methyl ester with a 98% yield, demonstrating that substitution at position 2 (carboxylic acid) is synthetically straightforward compared to triazole-based modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Benzyloxy-6-isopropyl-1H-indole, and how can reaction conditions be optimized?

  • Methodology : Start with indole derivatives functionalized at positions 5 and 5. A benzyloxy group can be introduced via nucleophilic substitution or Mitsunobu reaction using benzyl alcohol. The isopropyl group may be added via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves solvent selection (e.g., PEG-400/DMF mixtures enhance solubility ), temperature control (60–100°C), and catalysts (e.g., CuI for azide-alkyne cycloadditions ). Monitor reaction progress via TLC and purify via column chromatography with gradients like 70:30 ethyl acetate/hexane .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for indole core) and substituents (e.g., benzyloxy CH2 at δ 4.5–5.0 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
  • MS (FAB-HRMS) : Confirm molecular weight (e.g., [M+H]+ for C19H19NO2: 294.1489) .
  • TLC : Use silica gel plates with UV visualization; Rf values depend on solvent polarity .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Data :

  • Molecular weight : ~293.36 g/mol (estimated from analogs ).
  • Melting point : Likely 190–200°C (similar to 5-Benzyloxy-1H-indole-2-carboxylic acid ).
  • Solubility : Low in water; soluble in DMSO, DMF, or methanol. Stability tests under varying pH/temperature are critical for storage (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. How does the spatial arrangement of benzyloxy and isopropyl groups affect biological activity?

  • Experimental Design :

  • Comparative studies : Synthesize analogs with substituents at different positions (e.g., 5-methoxy-6-hydroxyindole vs. 5-benzyloxy-6-isopropylindole) and test enzyme inhibition (e.g., cytochrome P450 assays) .
  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., Flt3 kinase ). Correlate steric/electronic effects (e.g., benzyloxy bulkiness) with IC50 values .

Q. How can contradictions in reported bioactivity data be resolved?

  • Analysis Framework :

  • Reproducibility checks : Validate assays (e.g., cell viability via MTT) under identical conditions (e.g., cell line, incubation time) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). Account for variables like impurity levels (e.g., HPLC purity >98% ) or solvent effects .

Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?

  • Methodology :

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during functionalization .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions. Monitor intermediates via LC-MS .
  • Scale-up adjustments : Balance reaction time and temperature to prevent decomposition (e.g., 12-hour reactions at 60°C ).

Q. How do electronic effects of substituents influence spectroscopic signatures?

  • Case Study :

  • Benzyloxy group : Electron-donating effect deshields adjacent protons, shifting NMR peaks upfield .
  • Isopropyl group : Causes splitting in 1H NMR (doublet of septets) and distinct 13C signals for CH(CH3)2 .

Data Contradiction and Validation

Q. How to address discrepancies in melting points or spectral data across studies?

  • Validation Steps :

  • Re-crystallization : Purify using solvents like ethyl acetate/hexane to remove impurities affecting melting points .
  • Cross-lab collaboration : Share samples for independent NMR/MS validation .

Q. What statistical methods are suitable for analyzing dose-response variability in enzyme assays?

  • Approach :

  • Non-linear regression : Fit data to Hill or logistic models using tools like GraphPad Prism.
  • ANOVA : Compare triplicate measurements to identify outliers .

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